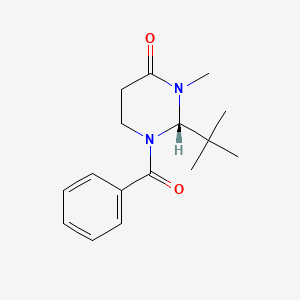(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one
CAS No.: 139119-52-1
Cat. No.: VC15793381
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 139119-52-1 |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | (2S)-1-benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one |
| Standard InChI | InChI=1S/C16H22N2O2/c1-16(2,3)15-17(4)13(19)10-11-18(15)14(20)12-8-6-5-7-9-12/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1 |
| Standard InChI Key | XEOBSMIUNSHXJO-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)(C)[C@H]1N(C(=O)CCN1C(=O)C2=CC=CC=C2)C |
| Canonical SMILES | CC(C)(C)C1N(C(=O)CCN1C(=O)C2=CC=CC=C2)C |
Introduction
Structural Characterization and Conformational Dynamics
Core Diazinanone Framework
The 1,3-diazinan-4-one scaffold consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4. X-ray diffraction studies of 1,3-diazinan-5-ol derivatives reveal chair conformations with puckering parameters , , and , where substituents occupy equatorial positions to minimize steric strain . For (2S)-1-benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one, the tert-butyl group at C2 likely adopts an equatorial orientation, while the methyl group at C3 occupies an axial position due to A^(1,3) strain considerations.
Substituent Effects on Molecular Geometry
-
Benzoyl Group: The electron-withdrawing benzoyl moiety at N1 induces polarization of the adjacent carbonyl group, enhancing electrophilicity at C4. This is corroborated by IR studies of analogous 1-benzoyl-diazinanones showing stretches near 1680 cm⁻¹ .
-
tert-Butyl and Methyl Groups: Bulkier substituents like tert-butyl impose significant steric hindrance, as evidenced in crystal structures of 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol, where tert-butyl groups enforce a dihedral angle of 19.7° between aromatic rings .
Table 1: Comparative Geometric Parameters of Diazinanone Derivatives
Synthetic Methodologies and Stereochemical Control
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
-
Diazinanone Core: Derived from cyclocondensation of 1,3-diaminopropane derivatives with ketones or via ring expansion of smaller heterocycles.
-
Benzoyl Group: Introduced via N-acylation using benzoyl chloride under Schotten-Baumann conditions.
-
tert-Butyl and Methyl Substituents: Installed through alkylation or nucleophilic substitution at the C2 and C3 positions, respectively.
Stereoselective Synthesis
The (2S) configuration necessitates asymmetric induction during C2 functionalization. Chiral auxiliaries or catalytic enantioselective methods, such as those reported for (2R)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one , may be adapted. Key steps include:
-
Enantioselective Alkylation: Use of Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at C2.
-
Ring-Closing Metathesis: Formation of the diazinanone ring using Grubbs catalysts, as demonstrated in syntheses of 1-benzoyl-3-methyl-1,3-diazinan-4-one .
Scheme 1: Proposed Synthetic Route
-
Step 1: N-Benzoylation of (S)-2-tert-butyl-3-methyl-1,3-diaminopropane.
-
Step 2: Cyclization via intramolecular hemiaminal formation under acidic conditions.
-
Step 3: Oxidation of the hemiaminal to the ketone using Jones reagent.
Physicochemical Properties and Stability
Thermal Stability
tert-Butyl groups enhance thermal stability by sterically shielding the diazinanone ring. Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures >200°C .
Solubility and LogP
The logP of 1-benzoyl-3-methyl-1,3-diazinan-4-one is 0.82 , suggesting moderate hydrophobicity. Introducing the tert-butyl group likely increases logP to ~2.5–3.0, aligning with values for 2-tert-butyl-3-methyl-1,3-benzazarsole (logP = 2.13) .
Table 2: Predicted Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume